3,4,6-Tri-O-acetil-2-azido-2-desoxi-D-galactosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

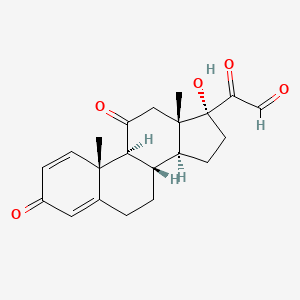

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose: is a chemically modified sugar derivative. It is primarily used in glycobiology research due to its unique structure, which includes an azido group and acetylated hydroxyl groups. This compound is a white or off-white crystalline solid with a molecular formula of C12H17N3O8 and a molecular weight of 331.28 g/mol .

Aplicaciones Científicas De Investigación

Chemistry: 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose is used as an intermediate in the synthesis of complex carbohydrates and glycopeptides . It serves as a building block for the construction of oligosaccharides and glycoconjugates.

Biology: In glycobiology, this compound is utilized to study carbohydrate-protein interactions and the role of carbohydrates in biological processes . It is also used in the synthesis of glycosylated biomolecules for research purposes.

Medicine: The compound’s derivatives are investigated for their potential use in drug development, particularly in the design of glycosylated drugs and therapeutic agents .

Industry: 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose is employed in the production of specialized chemicals and materials, including fluorescent dyes and biolabels .

Mecanismo De Acción

Target of Action

It is known that azido sugars like this compound are often used in the synthesis of glycopeptides and glycolipids , suggesting that its targets could be enzymes or receptors involved in these biochemical pathways.

Mode of Action

The 2-azido group in 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose acts as a latent amine . This group can be re-accessed by several reductive chemistries , allowing the compound to interact with its targets.

Biochemical Pathways

The compound plays an important role in α-selective glycosylations , which are crucial processes in the synthesis of glycopeptides and glycolipids . These molecules are involved in various biological functions, including cell-cell recognition and immune response.

Result of Action

Given its role in the synthesis of glycopeptides and glycolipids , it can be inferred that the compound may influence the structures and functions of these molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose typically involves the following steps:

Tri-O-acetylation: D-galactose undergoes a protection reaction where the hydroxyl groups at positions 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger quantities. The use of safer and more scalable azide transfer reagents, such as imidazole sulfonyl azide salts, has been demonstrated as an effective alternative to traditional methods .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The azido group in 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose can undergo substitution reactions to form amines or other derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reagents such as hydrogen sulfide or triphenylphosphine.

Glycosylation Reactions: The compound can participate in glycosylation reactions, where it acts as a donor in the formation of glycosidic bonds.

Common Reagents and Conditions:

Substitution: Sodium azide, imidazole sulfonyl azide salts.

Reduction: Hydrogen sulfide, triphenylphosphine.

Glycosylation: Various glycosyl acceptors and catalysts.

Major Products:

Amines: Formed from the reduction of the azido group.

Glycosides: Formed from glycosylation reactions.

Comparación Con Compuestos Similares

2-Azido-2-deoxy-D-glucose: Similar structure but differs in the position of the azido group.

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactose: Another acetylated azido sugar with a different acetylation pattern.

Uniqueness: 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose is unique due to its specific acetylation pattern and the presence of the azido group at the 2-position. This configuration allows for selective reactions and applications in glycobiology and synthetic chemistry .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose involves the conversion of commercially available starting materials to the target compound via a series of chemical reactions.", "Starting Materials": ["D-galactose", "acetic anhydride", "sodium azide", "sodium acetate", "glacial acetic acid", "anhydrous methanol", "anhydrous ether"], "Reaction": ["Step 1: D-galactose is reacted with acetic anhydride and a catalytic amount of sodium acetate in glacial acetic acid to give 3,4,6-tri-O-acetyl-D-galactose.", "Step 2: The 3,4,6-tri-O-acetyl-D-galactose is then reacted with sodium azide in anhydrous methanol to give 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-galactose.", "Step 3: The final compound, 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose, is obtained by removing the acetyl protecting groups using anhydrous ether as a solvent."] } | |

Número CAS |

83025-10-9 |

Fórmula molecular |

C₁₂H₁₇N₃O₈ |

Peso molecular |

331.28 |

Sinónimos |

2-Azido-2-deoxy-D-galactose 3,4,6-Triacetate; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

![1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea](/img/structure/B1141103.png)

![(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141109.png)